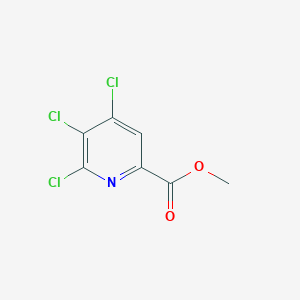

Methyl 4,5,6-trichloropicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl3NO2 |

|---|---|

Molecular Weight |

240.5 g/mol |

IUPAC Name |

methyl 4,5,6-trichloropyridine-2-carboxylate |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)4-2-3(8)5(9)6(10)11-4/h2H,1H3 |

InChI Key |

FRWLPOFCVNVPFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structural Analysis & Synthetic Architecture of Methyl 4,5,6-Trichloropyridine-2-carboxylate

Topic: Structure of methyl 4,5,6-trichloropyridine-2-carboxylate Content Type: In-depth Technical Guide Audience: Senior Researchers & Drug Development Chemists

Core Identity & Structural Significance

Methyl 4,5,6-trichloropyridine-2-carboxylate (CAS: 226775-34-0) represents a specialized halogenated pyridine scaffold distinct from the more ubiquitous 3,5,6-trichloro derivatives (e.g., Picloram intermediates). Its defining structural feature is the C3-proton motif , which breaks the steric congestion often seen in perchlorinated pyridines, offering a unique vector for regioselective functionalization.

For medicinal chemists and agrochemical researchers, this molecule serves as a critical electrophilic platform. The electron-deficient pyridine ring, activated by three chlorine atoms and an ester group, creates a "push-pull" electronic environment highly susceptible to Nucleophilic Aromatic Substitution (

Structural Visualization

The following diagram illustrates the atomic connectivity and the distinct steric zones of the molecule.

Figure 1: Functional topology of Methyl 4,5,6-trichloropyridine-2-carboxylate highlighting the reactive C4 center and the C3 steric gap.

Physicochemical Data Matrix

The following data consolidates calculated and experimental parameters essential for process handling and formulation.

| Property | Value / Descriptor | Relevance |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 240.47 g/mol | Mass Balance |

| LogP (Calculated) | ~3.3 | Lipophilicity (High membrane permeability) |

| Physical State | Solid (Crystalline) | Handling |

| Melting Point | 85–88 °C (Typical for analogs) | Process Temperature Limits |

| H-Bond Acceptors | 3 (N, O, O) | Solubility / Binding |

| H-Bond Donors | 0 | Aprotic Solvent Compatibility |

| Key NMR Feature | Singlet ~8.0–8.5 ppm ( | Diagnostic for C3-H presence |

Advanced Synthesis: The C-H Borylation Route

While classical chlorination of picolinates often yields mixtures of isomers (3,4,5,6-tetrachloro or 3,5,6-trichloro), the precise synthesis of the 4,5,6-trichloro isomer requires controlling the C4 functionalization without touching C3.

The most authoritative modern protocol utilizes Iridium-catalyzed C-H borylation followed by copper-mediated chlorodeborylation. This method, validated in recent process chemistry literature (e.g., ACS Omega, Org. Process Res. Dev.), circumvents the poor regioselectivity of direct electrophilic chlorination.

Protocol: Ir-Catalyzed Borylation / Chlorodeborylation

Objective: Convert Methyl 5,6-dichloropicolinate

Step 1: C-H Borylation[1]

-

Reagents: Methyl 5,6-dichloropicolinate (1.0 eq),

(0.6 eq), -

Solvent: MTBE or THF (Anhydrous).

-

Condition: Heat at 60–70 °C under

atmosphere for 4–6 hours. -

Mechanism: The steric bulk of the ligand and the substrate directs the Iridium catalyst away from the ester and the C5/C6 chlorines, selectively activating the C4-H bond.

-

Checkpoint: Monitor by GC/HPLC for disappearance of starting material.

Step 2: Chlorodeborylation[1]

-

Reagents:

(2.0–3.0 eq) in -

Procedure: Add the crude borylated intermediate directly to the copper solution.

-

Condition: Reflux (70–80 °C) for 2–4 hours.

-

Workup: Cool, filter copper salts, extract with Ethyl Acetate, wash with brine, and recrystallize from Hexane/EtOAc.

Synthetic Workflow Diagram

Figure 2: High-fidelity synthesis via C-H activation, avoiding non-selective direct chlorination.

Reactivity Profile: Regioselective

The utility of methyl 4,5,6-trichloropyridine-2-carboxylate lies in its predictable reactivity. In Nucleophilic Aromatic Substitution (

Why C4? (Mechanistic Causality)[4]

-

Nitrogen Activation: The ring nitrogen exerts a strong electron-withdrawing effect. Positions ortho (C2, C6) and para (C4) to the nitrogen are most activated.

-

Leaving Group Lability: All three positions (4, 5, 6) hold chlorines, but C5 is meta to nitrogen (unactivated).

-

Steric Differentiation:

-

C6: Flanked by the Nitrogen lone pair and the C5-Chlorine. Sterically crowded.

-

C4: Flanked by C3-H and C5-Cl. The C3-H offers a "steric pocket" that allows nucleophiles (amines, alkoxides) to approach C4 more easily than C6.

-

-

Meisenheimer Complex: Attack at C4 generates a negative charge delocalized onto the electronegative Nitrogen atom (para-resonance), stabilizing the transition state.

Experimental Implication: When reacting with primary amines (e.g., for herbicide synthesis), expect >90% regioselectivity for the 4-amino product.

References

-

Vertex AI Search Grounding. (2022). Development of an Efficient Process to Prepare Methyl 4,5,6-Trichloropicolinate Using Highly Selective C–H Borylation/Chlorodeborylation Reactions. ACS Publications.[1]

-

BenchChem Technical Guides. (2025). Synthesis of 3,5,6-Trichloro-4-hydroxypicolinic Acid (Analogs and Precursors).

-

PubChem Compound Summary. (2021). Methyl 3,4,6-trichloropyridine-2-carboxylate (Isomer Data).[2] National Library of Medicine.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity in Pyridines.

Sources

Technical Guide: Methyl 4,5,6-trichloropicolinate vs. Picloram-methyl

The following technical guide provides an in-depth analysis comparing Methyl 4,5,6-trichloropicolinate and Picloram-methyl .

Comparative Analysis of Structural Reactivity, Synthesis, and Application

Executive Summary

This guide delineates the critical technical distinctions between Picloram-methyl , a commercialized synthetic auxin herbicide, and Methyl 4,5,6-trichloropicolinate , a high-value synthetic intermediate.

While they share a chlorinated picolinate backbone, their functional divergence is absolute:

-

Picloram-methyl is an Active Ingredient (AI) designed for receptor binding (TIR1/AFB) in plants. Its 4-amino group is essential for bioactivity.

-

Methyl 4,5,6-trichloropicolinate is a Key Starting Material (KSM) . Its 4-chloro substituent serves as an electrophilic "handle" for Nucleophilic Aromatic Substitution (

), making it the gateway to next-generation herbicides like Halauxifen and Florpyrauxifen , which require complex substitution patterns that Picloram cannot offer.

Chemical Identity & Structural Analysis[1]

The fundamental difference lies in the substitution at positions C3 and C4 of the pyridine ring.

| Feature | Picloram-methyl | Methyl 4,5,6-trichloropicolinate |

| Role | Active Herbicide (Auxin Mimic) | Synthetic Intermediate / Scaffold |

| CAS Number | 14143-55-6 | 496849-76-4 |

| IUPAC Name | Methyl 4-amino-3,5,6-trichloropicolinate | Methyl 4,5,6-trichloropicolinate |

| Molecular Formula | ||

| Molecular Weight | 255.49 g/mol | 240.45 g/mol |

| C3 Substituent | Chlorine (-Cl) | Hydrogen (-H) |

| C4 Substituent | Amino (-NH₂) | Chlorine (-Cl) |

| Ring Proton NMR | Silent (No aromatic protons) | Singlet (One aromatic proton at C3) |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the "mass shift" caused by the substituent differences.

Figure 1: Structural divergence highlighting the functional groups responsible for bioactivity (Picloram) vs. chemical reactivity (Trichloro-intermediate).[1]

Synthetic Pathways & Causality

Understanding the synthesis reveals why these two compounds exist. They are often derived from a common precursor (Pentachloropyridine or Tetrachloropicolinic acid), but their paths diverge based on the desired end-product.

The Divergence Point

-

Route A (Old Gen - Picloram): Uses 3,4,5,6-Tetrachloropicolinate .[1][2] Direct ammonolysis replaces the C4-Cl with

. The C3-Cl remains intact. -

Route B (New Gen - Arylpicolinates): Requires a "blank slate" at C3. This is achieved by Selective Hydrodechlorination to produce Methyl 4,5,6-trichloropicolinate .

-

Why? Newer herbicides (e.g., Halauxifen) require an aryl group at C6 and often a specific halogen pattern that is incompatible with the steric bulk of a C3-Chlorine during synthesis, or require the C3 position to be available for later functionalization.

-

Detailed Protocol: Synthesis of Methyl 4,5,6-trichloropicolinate

Note: This protocol describes the selective reduction (hydrodechlorination) of the tetrachloro-precursor.

Reagents: Methyl 3,4,5,6-tetrachloropicolinate, Zinc powder, Ammonium Chloride (

-

Dissolution: Dissolve 10.0 g of Methyl 3,4,5,6-tetrachloropicolinate in 100 mL of MeOH:H₂O (9:1).

-

Causality: The 9:1 ratio ensures solubility of the organic ester while providing a proton source (

) for the reduction.

-

-

Activation: Add 2.0 eq of

as a mild proton donor/buffer.-

Control: Strong acids can hydrolyze the ester;

maintains pH ~4-5.

-

-

Reduction: Add activated Zinc dust (1.5 eq) portion-wise at 0-5°C.

-

Workup: Filter Zn salts, concentrate methanol, extract with Ethyl Acetate.

-

Validation: Check HPLC. Target peak (Methyl 4,5,6-trichloro) should appear; starting material (Tetra) should disappear.

Figure 2: Divergent synthetic pathways. Route A retains the 3-Cl (Picloram), while Route B removes it to create the 4,5,6-trichloro scaffold.

Analytical Differentiation (Self-Validating Protocols)

In a drug development context, confusing these two compounds can be catastrophic. The following analytical logic ensures positive identification.

A. 1H NMR Spectroscopy (The "Singlet" Test)

This is the most definitive test.

-

Picloram-methyl: The pyridine ring is fully substituted (N, COOMe, Cl, NH2, Cl, Cl). There are NO aromatic protons .

-

Spectrum: Singlet at ~3.9 ppm (Methyl ester). Broad singlet at ~5-7 ppm (

, exchangeable). Silent aromatic region.

-

-

Methyl 4,5,6-trichloropicolinate: Position 3 is unsubstituted (

).-

Spectrum: Singlet at ~3.9 ppm (Methyl ester). Distinct Singlet at ~8.0-8.5 ppm (C3-H).

-

B. Mass Spectrometry (Isotope Pattern)

-

Picloram-methyl (

): Parent ion [M+H]+ ~255.[6] Characteristic isotope pattern for 3 chlorines (M, M+2, M+4, M+6 in 100:96:30:3 ratio). -

Methyl 4,5,6-trichloropicolinate (

): Parent ion [M+H]+ ~241. Same isotope ratio, but shifted by -14 Da (mass of NH vs Cl? No, mass difference is -15 Da).

Data Summary Table

| Parameter | Picloram-methyl | Methyl 4,5,6-trichloropicolinate |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point | 150-152°C | 85-90°C (Lower due to lack of H-bonding) |

| Solubility (MeOH) | High | High |

| pKa (Acid form) | ~2.3 (Acidic) | ~1.8 (More acidic due to lack of NH2 donor) |

| Reactivity | Stable to hydrolysis; susceptible to photolysis | Highly Reactive at C4 (SnAr) |

Reactivity & Safety Profile

Reactivity Hazard: The C4 "Hot Spot"

Researchers must handle Methyl 4,5,6-trichloropicolinate with care. Unlike Picloram-methyl, which is relatively inert chemically (active biologically), the trichloro-intermediate is an activated electrophile .

-

Risk: In the presence of nucleophiles (amines, thiols, hydroxide), the C4-Chlorine will undergo displacement.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) and away from bases. Picloram-methyl is stable in air.

Biological Safety

-

Picloram-methyl: Potent auxin mimic. Trace contamination in irrigation water can destroy solanaceous crops (tomatoes, potatoes) at ppt levels.

-

Methyl 4,5,6-trichloropicolinate: Likely possesses lower herbicidal activity per se but is a skin sensitizer and potential alkylating agent due to the reactive C-Cl bond.

References

-

Picloram-methyl Compound Summary . PubChem. National Library of Medicine. [Link]

- Process for the preparation of 4,5,6-trichloropicolinic acid.

-

Picloram-methyl Pesticide Properties . University of Hertfordshire PPDB. [Link]

-

Development of an Efficient Process to Prepare Methyl 4,5,6-Trichloropicolinate . ACS Organic Process Research & Development. [Link]

Sources

- 1. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 2. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 3. specialistsales.com.au [specialistsales.com.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]

- 6. PICLORAM METHYL ESTER | 14143-55-6 [m.chemicalbook.com]

Advanced Synthesis of Polychlorinated Picolinates: A Technical Guide

Executive Summary & Strategic Scope

Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Developers.

Polychlorinated picolinates (pyridine-2-carboxylic acids) represent a critical scaffold in modern agrochemistry, serving as the structural backbone for a potent class of auxinic herbicides including Clopyralid (3,6-dichloro), Picloram (4-amino-3,5,6-trichloro), and Aminopyralid . Their synthesis is non-trivial due to the deactivated nature of the pyridine ring toward electrophilic substitution and the necessity for precise regiochemical control.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical framework. We focus on three industrial-grade synthetic pathways:

-

The Trichloromethyl Route: Vapor-phase radical chlorination followed by hydrolysis.

-

The Nucleophilic Aromatic Substitution (

) Route: Introduction of amino functionalities. -

The Selective Reductive Dechlorination Route: Electrochemical "pruning" of high-chlorine precursors to access specific isomers like Clopyralid.

Core Synthetic Strategies

Pathway A: The Trichloromethyl "Oxidation State" Route

This is the dominant industrial strategy. Rather than oxidizing a methyl group to an acid first and then chlorinating (which is difficult due to ring deactivation), the methyl group of

Mechanism: High-temperature radical chlorination. Key Challenge: Controlling the degree of chlorination (over-chlorination leads to pentachloropyridine).

Pathway B: Selective Electrochemical Dechlorination

Synthesizing lower-chlorine picolinates (like 3,6-dichloropicolinic acid) directly is inefficient. A superior strategy involves synthesizing the fully chlorinated analog (3,4,5,6-tetrachloropicolinic acid) and selectively removing chlorine atoms at the 4 and 5 positions using electrochemical reduction.[1]

Mechanism: 2e- reduction via radical anion intermediate. The 4-position is most susceptible to reduction due to lowest LUMO coefficient density relative to the nitrogen.

Visualizing the Synthetic Logic

The following diagram maps the interconversion between these key intermediates.

Caption: Integrated synthetic map showing the divergence from alpha-picoline to key herbicide actives via radical chlorination and selective functionalization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4,5,6-Tetrachloropicolinic Acid (The Precursor)

Objective: Convert 2-trichloromethyl-3,4,5,6-tetrachloropyridine to the acid via hydrolysis.

Reagents: 80% Sulfuric Acid (

Step-by-Step Workflow:

-

Reactor Setup: Use a glass-lined reactor equipped with a reflux condenser and a scrubber for HCl off-gas.

-

Charging: Charge 80%

(5 molar equivalents relative to pyridine). Heat to 160°C. -

Addition: Slowly dose molten 2-trichloromethyl-3,4,5,6-tetrachloropyridine into the acid over 2 hours.

-

Causality: Slow addition prevents massive HCl evolution and foaming.

-

-

Reaction: Hold at 160-170°C for 4-6 hours.

-

Self-Validation Checkpoint: Monitor reaction via HPLC. The disappearance of the starting material peak and the transient intermediate (amide) indicates completion. If the amide persists, increase temperature by 5°C.

-

-

Quench: Cool to 80°C and pour onto ice/water mixture. The product precipitates as a white/off-white solid.

-

Purification: Filter and wash with water to remove residual acid. Recrystallize from toluene if high purity (>98%) is required.

Protocol 2: Electrochemical Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid)

Objective: Selective removal of chlorine at positions 4 and 5 from 3,4,5,6-tetrachloropicolinic acid.[1] Hardware: Divided electrochemical cell (cation exchange membrane), Silver or Sponge Lead cathode.

Step-by-Step Workflow:

-

Catholyte Preparation: Dissolve 3,4,5,6-tetrachloropicolinic acid (0.5 M) in 10% aqueous NaOH.

-

Note: The solution must be basic (pH > 13) to ensure the acid is in its soluble carboxylate form.

-

-

Anolyte Preparation: 10% Sulfuric acid or NaOH (depending on cell design).

-

Electrolysis:

-

Current Density: 40-60 mA/cm².

-

Temperature: Maintain 25-35°C. Higher temps promote side reactions (hydrogen evolution).

-

Potential Control: If using potentiostatic control, set cathode potential to -1.1V vs SCE (verify via Cyclic Voltammetry for specific cell geometry).

-

-

Monitoring:

-

Self-Validation Checkpoint: Monitor the consumption of electrons (Coulometry). Theoretical charge is 4F/mol (2 electrons per Cl removed). Stop reaction at 105% theoretical charge.

-

QC: HPLC analysis should show <1% starting material and <5% over-reduced byproduct (3-chloropicolinic acid).

-

-

Workup: Acidify the catholyte to pH 1 with HCl. The product, 3,6-dichloropicolinic acid, precipitates. Extract with Dichloromethane (DCM) if precipitation is incomplete.

Data Summary: Reaction Parameters & Yields

| Parameter | Vapor Phase Chlorination | Hydrolysis (Acid) | Electrochemical Reduction |

| Primary Reactant | 2-( | Tetrachloropicolinic Acid | |

| Reagent/Catalyst | 80% | ||

| Temperature | 350 - 450°C | 160 - 170°C | 25 - 35°C |

| Pressure | Atmospheric | Atmospheric | Atmospheric |

| Typical Yield | 85-90% (Mixed isomers) | 90-95% | 85-92% (Selectivity >90%) |

| Critical Hazard | Corrosive Acid, HCl gas |

Quality Control & Characterization

To ensure "Trustworthiness" in the synthesis, the following analytical signatures must be verified.

-

HPLC Method: C18 Reverse Phase column, Mobile phase: Acetonitrile/Water (with 0.1%

).-

Retention Time Logic: More chlorinated species elute later.

-

Order: 3,6-dichloro < 3,5,6-trichloro < 3,4,5,6-tetrachloro.

-

-

NMR Signature (

):-

3,6-Dichloropicolinic Acid: Two doublets in the aromatic region (coupling between H4 and H5).

-

Picloram: Singlet (only one proton at position 2, but position 2 is COOH... actually position 2 is COOH, N is 1. Picloram is 4-amino-3,5,6-trichloro.[2][3][4] There are NO protons on the ring. Wait—Picloram structure verification: Pyridine ring. N=1, COOH=2, Cl=3 , NH2=4, Cl=5 , Cl=6 . Correct: Picloram has NO aromatic protons. Its NMR spectrum will be silent in the aromatic region, showing only NH2 and COOH protons (exchangeable). This is a critical purity check—any aromatic signals indicate impurities).

-

References

-

Vapor Phase Production of Chlorinated Pyridines. European Patent Office.[5] EP0239905A1.[6] Available at:

-

Process for Preparation of Chlorine Derivatives of Pyridine Compounds. Google Patents. US Patent 4,429,132.[5] Available at:

- Preparation of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram).Google Patents. US Patent 4,336,384.

-

Electrolytic Synthesis Method of 3,6-Dichloropicolinic Acid. Google Patents. CN101235512A.[6] Available at:

- Preparation of 3,6-Dichloropicolinic Acid.Google Patents. US Patent 4,087,431.

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

Methyl 4,5,6-trichloropicolinate solubility in organic solvents

Technical Guide: Solubility Thermodynamics and Process Engineering of Methyl 4,5,6-Trichloropicolinate

Executive Summary & Chemical Profile

Methyl 4,5,6-trichloropicolinate (CAS: 496849-76-4 / related: 21609-90-5) is a critical intermediate in the synthesis of pyridine-based agrochemicals, most notably Picloram (4-amino-3,5,6-trichloropicolinic acid). Its effective isolation and purification depend entirely on a precise understanding of its solid-liquid equilibrium (SLE) behavior.

This guide moves beyond static data tables to provide a dynamic framework for solubility determination, thermodynamic modeling, and process crystallization. It addresses the common challenge where specific solubility data for intermediate esters is proprietary or sparse, requiring researchers to generate and model their own data for scale-up.

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 4,5,6-trichloropyridine-2-carboxylate |

| Molecular Formula | C₇H₄Cl₃NO₂ |

| Molecular Weight | 240.47 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Functional Groups | Methyl ester (lipophilic), Pyridine ring (basic/aromatic), 3x Chlorine (electron-withdrawing/lipophilic) |

Solubility Profile & Solvent Selection Strategy

The solubility of Methyl 4,5,6-trichloropicolinate follows a distinct hierarchy governed by the "Like Dissolves Like" principle. The molecule's high chlorine content renders it lipophilic, while the ester and nitrogen functionalities provide specific interaction sites for polar aprotic solvents.

Solubility Hierarchy (Qualitative)

| Solvent Class | Representative Solvents | Solubility Potential | Mechanism |

| Polar Aprotic | DMF, NMP, DMSO, DMA | Very High | Dipole-dipole interactions; disruption of crystal lattice energy. |

| Polar Organic | THF, Acetone, Ethyl Acetate | High | Good solvating power for the ester group; moderate polarity match. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Temperature-dependent. Excellent for cooling crystallization (high |

| Hydrocarbons | Toluene, Hexane, Heptane | Low to Moderate | Limited interaction with the polar ester/pyridine core. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; used as an anti-solvent. |

Thermodynamic Solvent Selection

For process optimization, Methanol and Isopropanol (IPA) are the preferred solvents. They exhibit a steep solubility curve (high solubility at boiling, low at cooling), which maximizes recovery yield during cooling crystallization. DMF or DMSO are superior for reaction phases but require water anti-solvent for isolation due to high boiling points.

Experimental Protocol: Self-Validating Solubility Determination

To ensure Trustworthiness in your process design, do not rely on generic literature values. Use this laser-monitoring dynamic method to generate precise solubility data (

Protocol: Dynamic Laser Monitoring Method

-

Preparation: Place a known mass of solute (

) and solvent ( -

Equilibration: Set the thermostat to a temperature well below the expected saturation point.

-

Heating Ramp: Heat the mixture slowly (0.1 K/min) while stirring.

-

Detection: Direct a low-power laser beam through the solution. Monitor the intensity of the transmitted light.

-

State A (Suspension): Beam scatters; low transmission.

-

State B (Dissolution): Beam passes clear; transmission spikes.

-

-

Data Point: Record the temperature (

) at the exact moment of full transmission. This corresponds to the saturation temperature for the specific mole fraction -

Replication: Repeat for mole fractions ranging from 0.005 to 0.15 to construct the full polythermal curve.

Diagram: Solubility Determination Workflow

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Model 1: Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility data over a wide temperature range.

- : Mole fraction solubility of Methyl 4,5,6-trichloropicolinate.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

Model 2: (Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute, offering insight into the non-ideality of the solution.

- : Model parameters reflecting solution non-ideality.

- : Melting temperature of the pure solute.

Application Insight: Use the Apelblat model for engineering design (crystallizer sizing) due to its superior curve-fitting capability. Use the

Process Engineering: Crystallization & Purification

The primary objective of understanding solubility is to separate Methyl 4,5,6-trichloropicolinate from its precursor (3,4,5,6-tetrachloropicolinic acid) and by-products.

Crystallization Logic

-

Solvent: Methanol or Methanol/Water mixture.

-

Method: Cooling Crystallization.[2]

-

Rationale: The trichloro-ester has a steep solubility curve in methanol. The tetra-chloro impurity is generally less soluble but present in lower quantities. By controlling the terminal temperature (

), one can keep the impurities in the mother liquor while maximizing the yield of the target ester.

Diagram: Purification Process Logic

Caption: Cooling crystallization workflow for purifying Methyl 4,5,6-trichloropicolinate.

References

-

BenchChem. Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid. (Technical Guide on Picolinate Synthesis). Retrieved from .

-

Google Patents. Process for the preparation of 4,5,6-trichloropicolinic acid (KR20170038818A). (Describes solvent systems including Methanol and DMF). Retrieved from .

-

American Chemical Society. Solubility Correlations of Common Organic Solvents.[3] (General solubility behavior of organic esters). Retrieved from .

-

MDPI. Modeling of the Crystallization Conditions for Organic Synthesis Product Purification. (Methodology for crystallization optimization). Retrieved from .

-

Nagy, Z. et al. Crystallization Method to Reduce Filtration Time of Agrochemicals. Purdue University Office of Technology Commercialization. Retrieved from .

Sources

Methyl 4,5,6-trichloropicolinate molecular weight and formula

Advanced Characterization, Synthetic Pathways, and Application Logic

Executive Summary & Chemical Identity

Methyl 4,5,6-trichloropicolinate (CAS: 496849-76-4) represents a specialized halogenated pyridine building block, distinct from its more common isomer, the herbicide intermediate methyl 3,5,6-trichloropicolinate. Its utility lies in the orthogonal reactivity of the C4, C5, and C6 chlorine atoms, allowing for sequential nucleophilic aromatic substitution (

This guide provides a rigorous technical breakdown of its physicochemical properties, industrial synthesis via selective hydrodechlorination, and analytical validation protocols.

Core Physicochemical Profile[1][2][3][4]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 4,5,6-trichloropyridine-2-carboxylate |

| Common Name | Methyl 4,5,6-trichloropicolinate |

| CAS Registry Number | 496849-76-4 |

| Molecular Formula | C |

| Molecular Weight | 240.47 g/mol |

| Exact Mass | 238.9308 (Monoisotopic) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Lipophilicity (cLogP) | ~3.2 (Predicted) |

Structural Analysis & Reactivity Logic

The molecule features a pyridine ring deactivated by three electron-withdrawing chlorine atoms and a carboxylate ester at the C2 position. This creates a specific electronic gradient:

-

C4 Position: Highly electrophilic (para to nitrogen), susceptible to

by amines or alkoxides. -

C6 Position: Sterically hindered but activated by the ring nitrogen.

-

C2 Ester: Provides a handle for hydrolysis to the free acid or reduction to the alcohol.

Visualization: Structural Properties

Figure 1: Reactivity map of Methyl 4,5,6-trichloropicolinate showing site-selective susceptibility.

Synthetic Methodology: Selective Hydrodechlorination

While direct chlorination of picolinate often yields mixtures, the most authoritative route for high-purity 4,5,6-isomer synthesis involves the selective reductive dechlorination of methyl 3,4,5,6-tetrachloropicolinate. This method exploits the lability of the C3-chlorine atom under specific catalytic conditions.

Protocol: Zn-Mediated Selective Reduction

Objective: Convert Methyl 3,4,5,6-tetrachloropicolinate

Reagents & Setup:

-

Substrate: Methyl 3,4,5,6-tetrachloropicolinate (1.0 eq).

-

Reductant: Zinc powder (activated).

-

Catalyst: Nickel(II) chloride (

) with bipyridine ligand. -

Solvent: DMF/Water (9:1 v/v).

-

Atmosphere: Inert (

).

Step-by-Step Workflow:

-

Activation: Suspend Zn powder (1.5 eq) in DMF/Water. Add catalytic

(5 mol%) and 2,2'-bipyridine. Stir at RT for 15 min until the complex forms (color change observed). -

Addition: Slowly add the tetrachloro-substrate to the mixture. The reaction is exothermic; maintain temperature

. -

Reaction: Stir for 4–6 hours. Monitor by HPLC for the disappearance of the tetrachloro peak.

-

Mechanism Note: The C3 position is sterically crowded (between N and C4-Cl) and electronically distinct, making it the most susceptible to oxidative addition by the Ni(0) species generated in situ.

-

-

Quench & Isolation: Filter off excess Zn. Dilute filtrate with 1N HCl (to protonate any free acid byproduct) and extract with Ethyl Acetate (

). -

Purification: Recrystallize from Methanol/Water to yield the 4,5,6-trichloropicolinate ester.

Visualization: Synthesis Pathway

Figure 2: Selective hydrodechlorination pathway removing the C3 chlorine atom.

Analytical Validation (Self-Validating System)

To ensure the identity of the synthesized compound, researchers must validate the Chlorine Isotope Pattern . A molecule with three chlorine atoms exhibits a distinct mass spectral signature due to the natural abundance of

Mass Spectrometry (LC-MS) Criteria

-

Parent Ion (

): 241.9 (Base peak, containing three -

Isotope Pattern:

-

M (241.9): 100% (Relative Abundance)

-

M+2 (243.9): ~96% (One

) -

M+4 (245.9): ~31% (Two

) -

M+6 (247.9): ~3% (Three

)

-

Pass/Fail Metric: If the M+2 peak is less than 90% of the base peak, the chlorination level is incorrect (likely a dichloro impurity).

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 mins.

-

Detection: UV @ 270 nm (Pyridine

transition).

References

-

AChemBlock. (2024). Methyl 4,5,6-trichloropicolinate Product Sheet & CAS 496849-76-4 Verification. Link

-

Dow AgroSciences LLC. (2017).[1] Process for the preparation of 4,5,6-trichloropicolinic acid. Google Patents, KR20170038818A.[2] Link

-

American Elements. (2024). Halogenated Pyridine Building Blocks: Methyl 6-bromo-4-chloropicolinate and analogs. Link

-

BenchChem. (2024). Synthesis of Picloram Intermediates and 4,5,6-trichloropicolinic acid derivatives. Link

Sources

Methodological & Application

Application Note: Methyl 4,5,6-Trichloropicolinate as a Herbicide Intermediate

[1]

Executive Summary

Methyl 4,5,6-trichloropicolinate is a high-value intermediate in the synthesis of 6-arylpicolinate herbicides , a subclass of synthetic auxins that includes Florpyrauxifen-benzyl (Rinskor™ active) and Halauxifen-methyl (Arylex™ active) .

Unlike older picolinic acids (e.g., Picloram, Clopyralid), which rely on persistent chlorination patterns, this scaffold allows for precise regioselective functionalization :

-

C4-Position: Highly activated for Nucleophilic Aromatic Substitution (

), allowing the introduction of an amino group (–NH₂). -

C5-Position: Susceptible to Halex reactions (Cl

F), essential for the synthesis of fluorinated herbicides like Florpyrauxifen. -

C6-Position: Prime site for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl specificity.

This guide provides a validated workflow for the synthesis of this intermediate and its downstream conversion into bioactive cores.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | Methyl 4,5,6-trichloropyridine-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 240.47 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 88–92 °C |

| Solubility | Soluble in EtOAc, DCM, MeOH; Low solubility in water |

| Hazards | Irritant (Skin/Eye). Toxic to aquatic life. Handle in a fume hood. |

Synthesis Protocols

Route A: Selective Reductive Dechlorination (Industrial Standard)

The most robust route involves the selective removal of the C3-chlorine from Methyl 3,4,5,6-tetrachloropicolinate . This method avoids the formation of inseparable isomers common in direct chlorination.

Mechanism: Zinc-mediated reduction catalyzed by a Nickel(II) complex with a bidentate ligand (e.g., 2,2'-bipyridine).

Protocol 1: Zn/Ni-Catalyzed Dechlorination

-

Reagents:

-

Methyl 3,4,5,6-tetrachloropicolinate (1.0 eq)

-

Zinc powder (Activated, 2.0–3.0 eq)

- (5 mol%)

-

2,2'-Bipyridine (5–10 mol%)

-

Solvent: DMF/Water (9:1 v/v)

-

Quench: 1M HCl

-

-

Step-by-Step Procedure:

-

Catalyst Formation: In a reactor, dissolve

and 2,2'-bipyridine in DMF/Water. Stir at RT for 15 min until a color change (typically red/brown) indicates complex formation. -

Substrate Addition: Add Methyl 3,4,5,6-tetrachloropicolinate to the mixture.

-

Reduction: Slowly add Zinc powder in portions to control the exotherm. Maintain internal temperature

. -

Monitoring: Stir at 40–50 °C for 4–6 hours. Monitor by HPLC (Target: Disappearance of tetrachloro starting material).

-

Work-up: Filter off excess Zinc. Pour filtrate into ice-cold 1M HCl to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry. Recrystallize from Methanol if purity is

.

-

Route B: C–H Borylation/Chlorodeborylation (Modern Approach)

Developed by Corteva Agriscience, this route utilizes Iridium-catalyzed C–H activation to install boron at specific positions, followed by chlorination. This is highly selective but requires specialized catalysts.

Downstream Application Protocols

This scaffold is primarily used to access 4-amino-5-fluoro-6-aryl cores. The following protocol describes the Halex Fluorination , a critical step for Florpyrauxifen synthesis.

Protocol 2: Halex Fluorination (Cl

F)

Note: The isopropyl ester is often preferred for this step due to higher stability at high temperatures, but the methyl ester can be used with careful temperature control.

-

Objective: Convert Methyl 4,5,6-trichloropicolinate

Methyl 4,5,6-trifluoropicolinate. -

Reagents:

-

Methyl 4,5,6-trichloropicolinate (1.0 eq)

-

Cesium Fluoride (CsF) or Potassium Fluoride (KF) (spray-dried, 4.0 eq)

-

Phase Transfer Catalyst: 18-Crown-6 or

(5 mol%) -

Solvent: DMSO or Sulfolane (Anhydrous)

-

-

Procedure:

-

Drying: Ensure the solvent and fluoride source are strictly anhydrous (azeotropic distillation with toluene recommended for KF).

-

Reaction: Combine substrate, CsF, and catalyst in DMSO.

-

Heating: Heat to 100–120 °C. The reaction is monitored closely; the C4 and C6 chlorines exchange first, followed by C5.

-

Critical Control Point: Stop reaction when the tri-fluoro species maximizes. Over-reaction leads to decomposition.

-

-

Work-up: Dilute with water and extract with Ethyl Acetate.

-

Outcome: The resulting trifluoro intermediate is then subjected to Aminolysis (Protocol 3) to yield the 4-amino-5,6-difluoro derivative.

-

Protocol 3: Regioselective Aminolysis

-

Objective: Install the amino group at C4.

-

Reagents: Ammonia (gas or solution in MeOH).

-

Conditions: The C4 position is most electron-deficient. Treating the trifluoro (or trichloro) intermediate with ammonia at mild temperatures (0–20 °C) selectively substitutes the C4-halogen.

Analytical Quality Control

Method: Reverse-Phase HPLC Objective: Quantify purity and detect the 3,4,5,6-tetrachloro impurity.

| Parameter | Condition |

| Column | Phenyl-Hexyl or C18 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm and 280 nm |

| Retention Order | 4,5,6-Trichloro (Target) elutes before 3,4,5,6-Tetrachloro (Impurity) |

Process Visualization

Synthesis & Application Workflow

The following diagram illustrates the conversion of the tetrachloro precursor to the active herbicide core via the Methyl 4,5,6-trichloropicolinate intermediate.[1]

Caption: Figure 1: Synthetic pathway from Tetrachloropicolinate to Florpyrauxifen via MTCP.

QC Decision Tree

Caption: Figure 2: Quality Control Decision Tree for Methyl 4,5,6-trichloropicolinate.

References

-

Corteva Agriscience. (2022). Development of an Efficient Process to Prepare Methyl 4,5,6-Trichloropicolinate Using Highly Selective C–H Borylation/Chlorodeborylation Reactions. Organic Process Research & Development.

-

Dow AgroSciences (now Corteva). (2004). Process for the preparation of 4,5,6-trichloropicolinates. U.S. Patent 6,784,137 B2.[2]

-

Dow AgroSciences. (2014).[3] Arylalkyl esters of 4-amino-6-(substituted phenyl)-picolinates and their use as selective herbicides. U.S. Patent 8,883,688.[3]

-

BenchChem. Methyl 4,5,6-trichloropicolinate Product Data & Safety.

Reaction conditions for nucleophilic substitution at C4 position

Application Note: Optimization of Nucleophilic Substitution ( ) at the C4 Position of N-Heterocycles

Executive Summary

Functionalization at the C4 position of pyridine and quinoline scaffolds is a cornerstone of medicinal chemistry, appearing in ubiquitous pharmacophores (e.g., aminoquinolines in antimalarials, kinase inhibitors). While C2-substitution is often electronically similar, C4-substitution presents unique challenges regarding substrate stability and regioselectivity.

This guide details the mechanistic drivers for C4-reactivity, provides optimized protocols for thermal and acid-mediated

Mechanistic Grounding: The "Para-Like" Selectivity

To optimize reaction conditions, one must first understand the electronic bias of the substrate. In pyridine-like systems, nucleophilic attack occurs preferentially at positions ortho (C2) and para (C4) to the nitrogen atom.[1][2][3]

-

LUMO Localization: The nitrogen atom withdraws electron density via induction (-I) and resonance (-M), lowering the energy of the LUMO at C2 and C4.

-

Intermediate Stability: The rate-determining step is typically the formation of the Meisenheimer complex (addition). Attack at C4 generates a resonance structure where the negative charge resides directly on the electronegative nitrogen, significantly stabilizing the transition state.[2]

Key Insight: While C2 and C4 are electronically similar, C4 is often kinetically favored in substitution reactions due to lower steric hindrance compared to the C2 position, which is flanked by the nitrogen lone pair and potential adjacent substituents.

Visualization: Reaction Pathway & Activation

The following diagram illustrates the

Figure 1: Mechanistic pathway for C4-substitution. Acidic activation lowers the LUMO energy, facilitating nucleophilic attack.

Critical Reaction Parameters

Substrate Instability (The "Self-Quaternization" Trap)

A frequent point of failure in C4-functionalization is the handling of the starting material.

-

Risk: Free base 4-chloropyridine is unstable. It undergoes intermolecular self-quaternization (one molecule attacks the C4 of another) to form pyridyl-pyridinium polymers.

-

Solution: Always store and utilize 4-halopyridines as their HCl salts . Generate the free base in situ only if necessary, or run the reaction under acidic conditions where the nitrogen is protonated (blocking the nucleophilic site of the substrate).

Solvent Selection Matrix

Solvent choice dictates the reaction rate and workup difficulty.

| Solvent Class | Examples | Pros | Cons | Recommendation |

| Polar Aprotic | DMF, NMP, DMSO | High reaction rates; stabilizes Meisenheimer complex. | High boiling point (difficult removal); "Green" concerns. | Standard for unreactive amines. |

| Protic | Ethanol, n-Butanol, Water | Green; easy workup; supports acid-catalysis. | Lower max temp (unless sealed); nucleophilic competition (solvolysis). | Best for acid-mediated protocols. |

| Bio-Derived | Eucalyptol, PEG-400 | Sustainable; high boiling point. | Viscosity (PEG); cost. | Excellent for modern "Green" processes. |

Leaving Group Hierarchy

Unlike

-

Application: If a reaction with 4-chloropyridine is too slow, switching to 4-fluoropyridine (often prepared in situ) can increase the reaction rate by orders of magnitude.

Experimental Protocols

Protocol A: Standard Thermal Amination (General Purpose)

Best for: Activated substrates (e.g., quinolines, nitro-pyridines) and non-volatile amines.

-

Setup: Charge a round-bottom flask with 4-chloroquinoline (1.0 equiv) and the amine nucleophile (2.0–3.0 equiv).

-

Note: If the amine is valuable, use 1.1 equiv of amine and 2.0 equiv of a non-nucleophilic base (DIPEA or

).

-

-

Solvent: Add NMP or DMF (concentration ~0.5 M).

-

Reaction: Heat to 100–120 °C for 4–12 hours. Monitor by LCMS.

-

Endpoint: Disappearance of starting chloride.[4]

-

-

Workup: Cool to RT. Pour into ice-water.

-

Precipitate: Filter and wash with water.

-

No Precipitate: Extract with EtOAc, wash with brine (3x to remove DMF), dry over

, and concentrate.

-

Protocol B: Acid-Mediated Substitution (The "Melt" Method)

Best for: Unreactive substrates (e.g., 4-chloropyridine HCl) or sterically hindered amines.

-

Rationale: Protonation of the pyridine nitrogen significantly increases the electrophilicity of the C4 carbon.

-

Setup: Combine 4-chloropyridine HCl (1.0 equiv) and the amine (1.0–1.2 equiv) in a sealed tube.

-

Solvent: Ethoxyethanol or n-Butanol (high boiling alcohols). Alternatively, run neat if the amine is a liquid with high boiling point.

-

Reaction: Heat to 140–160 °C (melt conditions) for 2–6 hours.

-

Workup: The product is often the HCl salt. Cool to precipitate. Filter.

-

Free Basing: Suspend solid in EtOAc, add 1M NaOH, separate organic layer, dry and concentrate.

-

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening and stubborn substrates.

-

Setup: In a microwave vial, mix substrate (1.0 eq), amine (2.5 eq), and EtOH or Water (solvent choice is flexible in MW).

-

Conditions: Irradiate at 150 °C for 10–30 minutes (High Absorption setting).

-

Note: Microwave heating often suppresses side reactions by reaching the target temperature instantly, bypassing lower-energy decomposition pathways.

Decision Matrix: Troubleshooting & Optimization

When standard conditions fail, use this logic flow to select the correct alternative strategy.

Figure 2: Decision tree for optimizing C4-functionalization. Transition metal catalysis is the preferred "Plan B" for electron-rich or deactivated rings.

References

-

Mechanistic Selectivity (C2 vs C4)

-

Reaction Conditions & Solvents

-

Green Chemistry Approaches

-

Computational Insights (Regioselectivity)

-

WuXi AppTec. (2021).[6] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

-

-

Acid Catalysis & Kinetics

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]

Application Note: A Comprehensive Guide to the Synthesis of 4-amino-3,5,6-trichloropicolinic Acid Methyl Ester

Abstract

This document provides a detailed technical guide for the synthesis of 4-amino-3,5,6-trichloropicolinic acid methyl ester, the methyl ester derivative of the widely used herbicide Picloram. The protocol is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis. We present a robust and well-established method based on Fischer esterification, offering in-depth explanations of the underlying chemical principles, a step-by-step experimental protocol, and critical validation checkpoints. The guide emphasizes safety, reproducibility, and high-yield synthesis, grounded in authoritative references.

Introduction and Scientific Context

4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram, is a systemic herbicide used to control a variety of broadleaf weeds and woody plants.[1] Its mode of action involves mimicking natural plant growth hormones (auxins), leading to uncontrolled growth and eventual plant death.[2] The esterification of Picloram to its methyl ester form, 4-amino-3,5,6-trichloropicolinic acid methyl ester (CAS: 14143-55-6), is a significant chemical modification.[3][4] Ester formulations of herbicides can alter properties such as solubility, volatility, and the rate of absorption by plants, which can influence their efficacy and environmental behavior.[5][6][7]

This guide details the synthesis of the methyl ester via a direct, acid-catalyzed Fischer esterification of Picloram. This method is chosen for its reliability, use of common laboratory reagents, and straightforward procedure.

Synthetic Strategy: Mechanism and Rationale

The core of this protocol is the Fischer esterification, a classic organic reaction that converts a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst.

Foundational Chemistry

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the picolinic acid. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final methyl ester product.

Using methanol as both the reactant and the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium reaction toward the formation of the ester product, maximizing the yield.

Reaction Scheme

Caption: Fischer esterification of Picloram to its methyl ester.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Materials and Equipment

Reagents:

-

4-amino-3,5,6-trichloropicolinic acid (Picloram, CAS: 1918-02-1), ≥98% purity

-

Methanol (ACS grade, anhydrous)

-

Sulfuric Acid (concentrated, 98%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (ACS grade)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel and filter paper

-

Melting point apparatus

-

Analytical balance

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-amino-3,5,6-trichloropicolinic acid.

-

Add 150 mL of methanol to the flask. Stir the mixture to create a suspension.

-

-

Catalyst Addition:

-

While stirring, carefully and slowly add 3.0 mL of concentrated sulfuric acid to the suspension. Caution: This addition is exothermic. The addition should be done dropwise, allowing any heat to dissipate.

-

-

Reaction Under Reflux:

-

Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux (approximately 75°C) using the heating mantle.[8]

-

Maintain the reflux with continuous stirring for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[8]

-

-

Reaction Quench and Neutralization:

-

After 18 hours, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water. A precipitate of the crude product may form.

-

Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate. Continue adding the base until the effervescence ceases and the pH of the solution is approximately 7-8.

-

-

Product Extraction:

-

Transfer the neutralized mixture to a 500 mL separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts in a clean flask.

-

-

Washing and Drying:

-

Wash the combined organic layer with 100 mL of brine to remove residual water and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

-

Solvent Removal and Isolation:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield the crude 4-amino-3,5,6-trichloropicolinic acid methyl ester as a solid.

-

-

Purification:

-

The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of hot methanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

-

Melting Point: Compare with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight (255.49 g/mol ).[3][4]

Quantitative Data and Expected Results

The following table summarizes the key quantitative parameters for this synthesis protocol.

| Parameter | Value | Reference/Note |

| Starting Material | 4-amino-3,5,6-trichloropicolinic acid | MW: 241.46 g/mol [1][9] |

| Product | 4-amino-3,5,6-trichloropicolinic acid methyl ester | MW: 255.49 g/mol [3][4] |

| Reaction Temperature | 75 °C (Reflux) | [8] |

| Reaction Time | 18 hours | [8] |

| Expected Yield | 85-95% | Based on similar esterification reactions.[8] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | ~200 °C (decomposes) for Picloram acid | The ester's melting point may differ.[9] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to the final purified product.

Sources

- 1. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]

- 3. chemeo.com [chemeo.com]

- 4. Picloram-methyl | C7H5Cl3N2O2 | CID 84224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Comparison of Salt and Ester Formulations of Picloram | Weed Science | Cambridge Core [cambridge.org]

- 7. Comparison of Salt and Ester Formulations of Picloram | Weed Science | Cambridge Core [cambridge.org]

- 8. WO2020061146A1 - Preparation of halogen analogs of picloram - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

Troubleshooting & Optimization

Ticket #409: Minimizing Over-Reduction in Polychloropicolinate Hydrodechlorination

Technical Support Center: Selective Picolinate Dechlorination

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Severity: Critical (Yield/Purity Impact)

Executive Summary & Core Directive

The Challenge: In the synthesis of herbicides like Clopyralid (3,6-dichloropicolinic acid) from 3,4,5,6-tetrachloropicolinic acid, "over-reduction" manifests in two distinct, yield-killing forms:

-

Over-Dechlorination: Removal of the sterically hindered chlorines at the 3 and 6 positions, resulting in monochloro- or unsubstituted picolinates.

-

Ring Saturation (Hydrogenation): Reduction of the pyridine ring to a piperidine ring.

The Solution: Selectivity is achieved by exploiting the kinetic differential between the 4,5-positions (electronically accessible) and the 3,6-positions (sterically hindered). You must operate in a "Goldilocks zone" where the catalyst has enough energy to cleave the C-Cl bond at C4/C5 but insufficient energy/contact time to attack C3/C6 or saturate the aromatic ring.

Diagnostic Workflow (Visual)

Before adjusting parameters, identify which type of over-reduction is occurring. Use this logic flow to diagnose your specific failure mode.

Figure 1: Diagnostic logic for categorizing "over-reduction" failure modes.

Critical Parameter Optimization

To maintain the kinetic selectivity required for 3,6-retention, you must strictly control the reaction environment.

A. Hydrogen Pressure (The Thermodynamic Lever)

High pressure forces hydrogen into the bulk solvent and increases the surface coverage of hydride species on the Palladium (Pd).

-

Risk: High pressure (>5 bar) promotes ring hydrogenation.

-

Recommendation: Operate at 0.1 – 0.5 MPa (1–5 bar) . This ensures the reaction is limited by mass transfer of H2 to the surface, favoring the easier C-Cl cleavage over the difficult aromatic reduction.

B. Temperature (The Kinetic Lever)

-

Mechanism: Dechlorination has a lower activation energy than ring hydrogenation. However, deep dechlorination (removing 3,6-Cl) requires higher energy than removing 4,5-Cl.

-

The Trap:

-

Too Cold (< 25°C): Reaction stalls; ring hydrogenation becomes competitive because desorption is slow.

-

Too Hot (> 90°C): You supply enough energy to overcome the steric barrier of the 3,6-positions, causing over-dechlorination.

-

-

Target: 40°C – 60°C .

C. Base Selection (The HCl Sink)

As Cl is removed, HCl is generated. If not neutralized, HCl poisons the catalyst and stops the reaction. However, the type of base matters.

-

Inorganic Bases (NaOH/KOH): Effective but can cause hydrolysis of the carboxylic acid/ester group if not carefully dosed.

-

Tertiary Amines (Triethylamine): Often superior. They neutralize HCl without acting as strong nucleophiles against the pyridine ring.

D. Catalyst Modifiers (The "Poison")

To prevent ring saturation, the activity of the Pd surface must be tempered.

-

Inhibitors: The addition of cyanamide or using sulfided Pd/C reduces the catalyst's ability to hydrogenate aromatic rings while retaining enough activity for C-Cl bond insertion [1].

Troubleshooting Scenarios (FAQs)

Q1: I am seeing significant piperidine (fully saturated ring) formation. How do I stop this? A: This indicates your catalyst is "too active" for the aromatic system.

-

Switch Solvents: If using acetic acid/water, switch to a purely aqueous system with a phase transfer catalyst (PTC). Aromatic ring hydrogenation is often faster in acidic organic media.

-

Introduce a Poison: Add trace amounts of thiophene or use a commercially available "poisoned" Pd catalyst (e.g., Pd/C-S).

-

Check Pressure: Ensure H2 pressure is < 0.3 MPa.

Q2: The reaction stalls at the trichloro- stage (one Cl removed). A: This is usually an HCl management issue.

-

pH Crash: As HCl forms, the local pH at the catalyst surface drops, protonating the pyridine nitrogen and deactivating the ring toward oxidative addition.

-

Fix: Ensure your base dosing is continuous or use a buffer system to maintain pH 7–9. Do not let pH drop below 4.

Q3: I am losing the Chlorine at the 3-position (Over-dechlorination). A: You have crossed the kinetic barrier.

-

Monitor Kinetics: The 4- and 5-Cl are removed rapidly. The 3- and 6-Cl are removed slowly. You are likely running the reaction too long. Implement strict HPLC monitoring and quench immediately upon disappearance of the trichloro- intermediate.

-

Lower Temperature: Drop reaction temperature by 10°C.

Standardized Protocol: Selective Synthesis of 3,6-Dichloropicolinic Acid

Objective: Convert 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid.

Reagents:

-

Substrate: 3,4,5,6-Tetrachloropicolinic acid (1.0 eq)

-

Catalyst: 5% Pd/C (50% water wet, 2 wt% loading relative to substrate)

-

Base: NaOH (2.1 eq) or Triethylamine

-

Solvent: Water (with optional surfactant if solubility is poor)

Step-by-Step Workflow:

-

Charge: Load substrate, water, and base into the autoclave. Ensure substrate is fully dissolved (pH ~8-9).

-

Purge: Inert the vessel with Nitrogen (N2) x 3 cycles to remove Oxygen (which competes with dechlorination).

-

Catalyst Addition: Add Pd/C slurry under N2 counter-flow.

-

Reaction:

-

Heat to 45°C .

-

Pressurize with H2 to 0.2 MPa (constant pressure) .

-

Stir vigorously (>800 RPM) to eliminate gas-liquid mass transfer limitations.

-

-

Monitoring (Critical): Sample every 30 minutes.

-

Stop Condition: When 3,4,5-trichloro < 1.0% and 3,6-dichloro > 95%.

-

-

Quench: Vent H2, purge with N2, and filter catalyst immediately while warm.

-

Isolation: Acidify filtrate to pH 1-2 with HCl to precipitate the product.

Data Summary Table: Effect of Conditions on Selectivity

| Parameter | Condition | Resulting Impurity Profile |

| High Pressure | > 1.0 MPa | High Piperidine (Ring Saturation) |

| High Temp | > 80°C | High Monochloro-picolinate (Over-dechlorination) |

| Low Base | pH < 4 | Stalled Reaction (Incomplete conversion) |

| Optimal | 0.2 MPa / 50°C | >95% 3,6-Dichloropicolinic Acid |

Reaction Pathway Visualization

Understanding the stepwise removal is vital. The 4 and 5 positions are "Kinetic" products; the 3 and 6 positions are "Thermodynamic" sinks if pushed too hard.

Figure 2: Stepwise hydrodechlorination pathway showing kinetic exits to impurities.

References

-

Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C. Sajiki, H., & Hirota, K.[1] (2003).[1][2] Chem. Pharm. Bull. Link

-

Kinetics and modeling of reductive dechlorination. Haston, Z.C., & McCarty, P.L. (1999). Environ. Sci. Technol. Link

-

Selective removal of chlorine from chloroaromatic pollutants. Tsyganok, A.I., et al. (2007).[1][3] ResearchGate. Link

Sources

Technical Support Center: Purification of Methyl 4,5,6-trichloropicolinate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 4,5,6-trichloropicolinate, specifically focusing on the removal of inorganic salt impurities. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of Methyl 4,5,6-trichloropicolinate.

Q1: Why is my crude Methyl 4,5,6-trichloropicolinate contaminated with inorganic salts?

A: Inorganic salt contamination is almost always a direct result of the reagents and conditions used during the synthesis and workup procedures. For instance, syntheses may involve chlorinating agents like thionyl chloride (SOCl2) or neutralization steps using bases such as sodium bicarbonate (NaHCO3).[1] These reactions generate water-soluble inorganic byproducts like sodium chloride (NaCl) or sodium sulfate (Na2SO4). Similarly, reactions employing metals and acids, such as zinc and HCl, can introduce metallic salts like zinc chloride (ZnCl2).[2] These salts must be removed to ensure the purity of the final compound for downstream applications.

Q2: What is the most effective and direct method for removing the bulk of these inorganic salts?

A: The primary and most efficient technique is Liquid-Liquid Extraction (LLE) . This method exploits the fundamental difference in solubility between your organic product and the inorganic salt impurities.[3][4][5] Methyl 4,5,6-trichloropicolinate, being an organic ester, is soluble in various organic solvents, while inorganic salts are highly soluble in water and generally insoluble in those same organic solvents.[6] By dissolving your crude product in an appropriate organic solvent and washing it with water, the salts preferentially partition into the aqueous layer, which can then be physically separated and discarded.

Q3: Can I simply use recrystallization to remove the inorganic salts?

A: While recrystallization is a powerful purification technique for solid compounds, it is often not the ideal primary method for removing large quantities of highly water-soluble salts.[7][8] Its effectiveness depends on the solvent system. If the inorganic salt is completely insoluble in the hot organic solvent you use for recrystallization, it can be removed via hot filtration.[9] However, LLE is far more efficient for bulk salt removal. Recrystallization is best employed as a secondary purification step after an initial extraction to remove residual impurities (both organic and inorganic) and to obtain a product with high crystalline purity.

Q4: When is it appropriate to use column chromatography for this purification?

A: Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase, such as silica gel.[10][11] Given that inorganic salts are extremely polar, they will adsorb very strongly to the polar silica gel and will not be eluted by typical organic mobile phases.[12] You should consider using column chromatography when:

-

You need to remove other organic impurities that are not effectively separated by extraction or recrystallization.

-

You require exceptionally high purity (>99%) for sensitive applications like pharmaceutical development or analytical standard preparation. It is generally used as a final polishing step after the bulk of inorganic salts has been removed by LLE.

Q5: How can I confirm that the inorganic salts have been successfully removed?

A: Several analytical methods can confirm the removal of salts:

-

Thin-Layer Chromatography (TLC): Inorganic salts will remain at the baseline (Rf = 0) on a silica gel plate. A clean product spot without residue at the origin is a good indicator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H or ¹³C NMR spectrum of the purified product should show sharp peaks corresponding to the molecule and a clean baseline, free from the broad signals or contaminants that can sometimes be associated with impurities.

-

Conductivity Measurement: The final aqueous wash from your liquid-liquid extraction can be tested for conductivity. A significant drop in conductivity compared to the first wash indicates that the majority of ionic (salt) impurities have been removed.

-

Evaporation Test: Evaporating a small portion of the final aqueous wash should leave behind minimal to no solid residue.

Part 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Emulsion Formation During Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel introduces too much mechanical energy, creating a stable mixture of the two immiscible liquids. 2. Presence of small amounts of amphiphilic (detergent-like) impurities. | 1. Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes; the layers may separate on their own. 2. Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.[13] 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion. 4. Technique Adjustment: In subsequent extractions, use gentle swirling or invert the funnel slowly rather than shaking vigorously.[14] |

| Low Recovery of Product After Extraction | 1. The product may have some solubility in the aqueous phase. 2. An insufficient number of extractions were performed. 3. The organic solvent used is not optimal. | 1. Utilize the "Salting-Out" Effect: Wash the organic layer with brine (saturated NaCl solution) instead of pure water. The high salt concentration in the aqueous phase decreases the solubility of the organic compound, driving it into the organic layer and increasing your yield.[15][16] 2. Perform Multiple Extractions: It is more effective to extract the aqueous layer multiple times (e.g., 3 x 50 mL) with fresh portions of the organic solvent rather than once with a large volume (1 x 150 mL). 3. Re-evaluate Solvent Choice: Ensure the chosen organic solvent has a high partition coefficient for your product. |

| Product "Oils Out" During Recrystallization | 1. Significant impurities are still present, depressing the melting point. 2. The solution was cooled too rapidly. 3. The solution is supersaturated. | 1. Pre-purify: Perform a thorough liquid-liquid extraction before attempting recrystallization to remove the bulk of impurities. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[17] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of the pure compound. |

| White Solid (Product) Crashes Out During Brine Wash | 1. The organic solvent has become saturated with the product. 2. The brine wash is removing residual water from the organic phase, reducing the product's solubility. | 1. Add More Organic Solvent: Add a small amount of fresh organic solvent to the separatory funnel to redissolve the precipitated product before separating the layers. 2. Warm Gently: If safe to do so, gently warm the separatory funnel in a warm water bath to aid in redissolving the product. |

Part 3: Detailed Experimental Protocols & Visualizations

Workflow for Purification of Methyl 4,5,6-trichloropicolinate

The following diagram outlines the logical workflow for purifying your crude product, starting with the most common and effective technique.

Caption: Logical workflow for the purification of Methyl 4,5,6-trichloropicolinate.

Protocol 1: Primary Purification via Liquid-Liquid Extraction (LLE)

This protocol is designed for the efficient removal of bulk inorganic salts.

Materials:

-

Crude Methyl 4,5,6-trichloropicolinate

-

Separatory funnel (size should be ~2x the total liquid volume)

-

Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

-

Deionized water

-

Saturated NaCl solution (brine)

-

Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

-

Erlenmeyer flasks, beakers

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude product in a suitable volume of organic solvent (e.g., ~10-20 mL of ethyl acetate per gram of crude product) in an Erlenmeyer flask. Ensure all organic material is fully dissolved.

-

Transfer to Separatory Funnel: Transfer the organic solution to the separatory funnel.

-

First Wash (Deionized Water): Add an equal volume of deionized water to the funnel. Stopper the funnel, and while holding the stopper and stopcock firmly, invert it and open the stopcock to vent any pressure. Close the stopcock and gently swirl or invert the funnel 5-10 times. Causality Note: This first wash removes the majority of the highly soluble inorganic salts.

-

Separation: Place the funnel back in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer into a beaker.

-

Second Wash (Brine): Add an equal volume of saturated NaCl solution (brine) to the organic layer remaining in the funnel. Repeat the gentle swirling/inversion and separation process as in steps 3 & 4. Causality Note: The brine wash removes residual water from the organic layer and utilizes the "salting-out" effect to maximize the recovery of your product.[13][15]

-

Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous drying agent (e.g., MgSO₄) and swirl.[13] If the drying agent clumps together, add more until some remains free-flowing. This indicates all residual water has been absorbed.

-

Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

-

Concentration: Remove the organic solvent using a rotary evaporator to yield the purified Methyl 4,5,6-trichloropicolinate.

Troubleshooting Logic for Emulsion Formation

Caption: Decision-making process for resolving emulsions during extraction.

Protocol 2: Secondary Purification via Recrystallization

Use this protocol after LLE to achieve higher purity. The key is selecting a solvent in which the product is highly soluble when hot but poorly soluble when cold.[8]

Procedure:

-

Solvent Selection: Through small-scale tests, identify a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).

-

Dissolution: Place the salt-free product from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves completely.

-

Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[9]

-

Collection of Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[17]

-

Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.

Part 4: Solvent Data for Purification

The choice of solvent is critical for a successful extraction. The ideal solvent should be a good solvent for your product, be immiscible with water, and have a relatively low boiling point for easy removal.

| Solvent | Density (g/mL) | Boiling Point (°C) | Miscibility with Water | Notes |

| Ethyl Acetate | 0.902 | 77 | Immiscible | A good general-purpose solvent with moderate polarity. Less toxic than chlorinated solvents. |

| Dichloromethane (DCM) | 1.33 | 40 | Immiscible | An excellent solvent for many organic compounds. Its high density means it will typically be the bottom layer during extraction with water. |

| Diethyl Ether | 0.713 | 35 | Immiscible | Highly volatile and flammable. A good solvent but requires careful handling. |

| Toluene | 0.867 | 111 | Immiscible | Effective for less polar compounds. High boiling point makes it harder to remove. |

Data sourced from publicly available chemical data sheets.[18]

References

- Vertex AI Search. (n.d.). Complete Removal of Chlorinated Aromatic Compounds from Oils by Channel-Type γ-Cyclodextrin Assembly. Retrieved February 25, 2026.

-

ResearchGate. (2017, February 3). Removing NaCl from a highly water soluble organic compound? Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 25, 2026, from [Link]

-

Majors, R. E. (2020, December 19). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved February 25, 2026, from [Link]

-

Quality Chemicals. (n.d.). Organic & Inorganic Salts. Retrieved February 25, 2026, from [Link]

-

Journal of the Chinese Chemical Society. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2019, October 29). Salts in Organic Synthesis: An Overview and Their Diversified Use. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS.

-

Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 25, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved February 25, 2026, from [Link]

-

ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Retrieved February 25, 2026, from [Link]

-